molecular formula C9H10FIO3 B14039255 1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene

1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene

Katalognummer: B14039255
Molekulargewicht: 312.08 g/mol
InChI-Schlüssel: GEXIQBQKDDGBSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene is an organic compound characterized by the presence of methoxy, iodo, and fluoromethoxy functional groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene typically involves multiple steps, starting with the appropriate substituted benzene derivatives. Common synthetic routes include:

    Halogenation: Introduction of the iodine atom through electrophilic aromatic substitution.

    Methoxylation: Introduction of methoxy groups via nucleophilic substitution reactions.

    Fluoromethoxylation: Introduction of the fluoromethoxy group, often through the reaction of a suitable fluoromethylating agent with a hydroxyl group on the benzene ring.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene exerts its effects depends on its interaction with specific molecular targets. For example, in coupling reactions, the iodo group acts as a leaving group, facilitating the formation of new bonds. The methoxy and fluoromethoxy groups can influence the compound’s reactivity and stability through electronic effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene include:

    1,2-Dimethoxy-3-iodobenzene: Lacks the fluoromethoxy group, resulting in different reactivity and applications.

    1,2-Dimethoxy-4-iodobenzene: Positional isomer with different chemical properties.

    1,2-Dimethoxy-3-bromo-6-(fluoromethoxy)benzene: Bromine instead of iodine, affecting reactivity in substitution and coupling reactions.

Eigenschaften

Molekularformel

C9H10FIO3

Molekulargewicht

312.08 g/mol

IUPAC-Name

1-(fluoromethoxy)-4-iodo-2,3-dimethoxybenzene

InChI

InChI=1S/C9H10FIO3/c1-12-8-6(11)3-4-7(14-5-10)9(8)13-2/h3-4H,5H2,1-2H3

InChI-Schlüssel

GEXIQBQKDDGBSR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1OC)I)OCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.